(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
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Overview
Description
1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- is a complex organic compound with the molecular formula C21H26O8 and a molecular weight of 406.43 g/mol . This compound is characterized by the presence of a 1,3-dioxolane ring substituted with two 3,4,5-trimethoxyphenyl groups. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, followed by purification through recrystallization or chromatography
Chemical Reactions Analysis
1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- undergoes various chemical reactions, including:
Scientific Research Applications
1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- include:
1,3-Dioxolane, 2,4-bis(3,4-dimethoxyphenyl)-: This compound lacks one methoxy group on each phenyl ring, which may affect its chemical reactivity and biological activity.
1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2S,4R)-rel-: This is the enantiomer of the compound and may exhibit different biological activities due to its stereochemistry.
The uniqueness of 1,3-Dioxolane, 2,4-bis(3,4,5-trimethoxyphenyl)-, (2R,4S)-rel- lies in its specific stereochemistry and the presence of three methoxy groups on each phenyl ring, which contribute to its distinct chemical and biological properties .
Biological Activity
(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane is a synthetic compound belonging to the class of 1,3-dioxolanes. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C21H26O8
- Molecular Weight : 406.43 g/mol
- CAS Number : 73723-67-8
Synthesis
The synthesis of this compound typically involves the reaction of salicylaldehyde with chiral and racemic diols. The process yields enantiomerically pure compounds that are crucial for evaluating biological activity due to the significant influence of stereochemistry on pharmacological properties .
Antibacterial Activity
Studies have shown that this compound exhibits notable antibacterial properties. In vitro tests have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 625 - 1250 |
Staphylococcus epidermidis | 625 - 1250 |
Enterococcus faecalis | 625 |
Pseudomonas aeruginosa | 625 |
Escherichia coli | No activity |
Klebsiella pneumoniae | No activity |
Proteus mirabilis | No activity |
These results suggest that while the compound is effective against certain strains like S. aureus and P. aeruginosa, it shows no efficacy against others such as E. coli and K. pneumoniae .
Antifungal Activity
The antifungal properties of this compound have also been evaluated. It has shown significant antifungal activity against Candida albicans, with most derivatives exhibiting effective inhibition:
Compound | Antifungal Activity |
---|---|
This compound | Significant against C. albicans |
Other tested compounds | Varied effectiveness |
This highlights the potential of this compound as a therapeutic agent in treating fungal infections .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on a series of synthesized dioxolane derivatives indicated that those with ether or ester groups at positions 3 and 4 displayed significant antibacterial and fungicidal activities. The study emphasized the importance of structural modifications in enhancing biological efficacy .
- Comparative Analysis with Commercial Antibiotics : In comparative studies against commercial antibiotics like Imipenem and Nystatin, this compound exhibited superior antibacterial and antifungal activities in certain tests .
Properties
Molecular Formula |
C21H26O8 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2R,4S)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21-/m1/s1 |
InChI Key |
DUAYHYGJMLZLCE-WIYYLYMNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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